molecular formula C11H14OS2 B14636601 1,3-Benzodithiole, 2-butoxy- CAS No. 55315-55-4

1,3-Benzodithiole, 2-butoxy-

Cat. No.: B14636601
CAS No.: 55315-55-4
M. Wt: 226.4 g/mol
InChI Key: UEPAXRJVNRXRBR-UHFFFAOYSA-N
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Description

1,3-Benzodithiole, 2-butoxy-: is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole, 2-butoxy- can be synthesized through several methods. One common approach involves the reaction of 1,2-benzenedithiol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 1,3-benzodithiole, 2-butoxy- often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodithiole, 2-butoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted benzodithioles depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodithiole, 2-butoxy- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-benzodithiole, 2-butoxy- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, its ability to undergo redox reactions allows it to participate in various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    1,3-Benzodithiole-2-thione: This compound is structurally similar but lacks the butoxy group. It is used in similar applications but has different reactivity and properties.

    1,3-Benzodithiolylium Salts: These salts are derived from benzodithioles and have unique reactivity due to their ionic nature.

Uniqueness: 1,3-Benzodithiole, 2-butoxy- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Properties

CAS No.

55315-55-4

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

2-butoxy-1,3-benzodithiole

InChI

InChI=1S/C11H14OS2/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7,11H,2-3,8H2,1H3

InChI Key

UEPAXRJVNRXRBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1SC2=CC=CC=C2S1

Origin of Product

United States

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